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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

An In-depth Technical Guide on the Role of CCT128930 in DNA Damage Signaling

Executive Summary

CCT128930 is a small molecule inhibitor initially identified as a potent and selective ATP-
competitive inhibitor of the serine/threonine kinase Akt (specifically Akt2).[1][2] While its role in
abrogating the pro-survival PI3K/Akt/mTOR signaling pathway is well-documented, compelling
evidence has emerged demonstrating that CCT128930 also potently induces a DNA damage
response (DDR), leading to cell cycle arrest, autophagy, and apoptosis.[1][3] Notably, these
effects on DNA damage signaling appear to be independent of its Akt inhibitory function,
suggesting a distinct and important mechanism of action relevant to its anti-cancer properties.
[1][3] This technical guide provides a comprehensive overview of the role of CCT128930 in the
DNA damage response, detailing its effects on key signaling pathways, summarizing
guantitative data, and providing detailed experimental protocols for researchers in oncology
and drug development.

Mechanism of Action in the DNA Damage Response

While CCT128930 is a well-characterized Akt inhibitor, its ability to induce DNA damage
appears to be a separate, off-target effect. The precise molecular mechanism by which
CCT128930 directly causes DNA lesions has not yet been fully elucidated in publicly available
literature. However, the cellular response to this damage is well-documented. Treatment of
cancer cells with CCT128930 leads to the activation of the canonical DNA damage response
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pathway.[3][4] This is characterized by the phosphorylation and activation of key sensor and
transducer kinases.

Upon induction of DNA damage by CCT128930, the cell activates a signaling cascade to arrest
the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis.[3] This
response involves the phosphorylation of the histone variant H2AX to form yH2AX, a sensitive
marker of DNA double-strand breaks.[3] Furthermore, the upstream kinases Ataxia-
Telangiectasia Mutated (ATM) and the checkpoint kinases Chkl and Chk2 are also
phosphorylated, indicating the activation of the DDR signaling network.[3]

The downstream consequences of this DDR activation include a potent G1 phase cell cycle
arrest.[3][5] This arrest is mediated by the downregulation of key cell cycle progression proteins
such as Cyclin D1 and Cdc25A, and the upregulation of cell cycle inhibitors like p21, p27, and
the tumor suppressor p53.[3] At higher concentrations, CCT128930 can push cells beyond cell
cycle arrest and into apoptosis, as evidenced by the activation of caspase-3, caspase-9, and
the cleavage of PARP.[3]

Interestingly, CCT128930 has also been identified as a potent antagonist of the TRPM7
channel.[2][6] The inhibition of TRPM7, a channel involved in magnesium homeostasis and
various signaling pathways, presents another potential, though currently unproven, avenue
through which CCT128930 might indirectly influence genomic stability and the DNA damage
response.

Quantitative Data

The following tables summarize the key quantitative data reported for CCT128930 in various in
vitro and in vivo studies.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity
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Target/Cell
Li Assay Type Parameter Value Reference
ine
Cell-free kinase
Akt2 IC50 6 nM [1]
assay
Cell-free kinase
PKA IC50 168 nM [2]
assay
Cell-free kinase
p70S6K IC50 120 nM [2]
assay
U87MG SRB proliferation
) GI50 6.3 uM [1]
(Glioblastoma) assay
LNCaP (Prostate =~ SRB proliferation
GI50 0.35 uM [1]
Cancer) assay
PC3 (Prostate SRB proliferation
GI50 1.9 uM [1]
Cancer) assay
Ca2+ influx
TRPM7 IC50 1.42 £0.01 uM [6]
assay

ble 2: In Vi y i

Xenograft . Day of

Treatment TIC Ratio (%) Reference
Model Measurement
V8IMG 25 mg/kg i 48 12 [1]

m i.p.

(Glioblastoma) grILp
BT474 (Breast

40 mg/kg 29 22 [1]

Cancer)

ble 3: PI Kineti :

Administration
Route

Peak Plasma
. Area Under the
Concentration Reference
Curve (AUCO0-x)
(Cmax)

Intravenous (i.v.)

6.4 UM 4.6 pM-h [1]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.selleckchem.com/products/cct128930.html
https://pubmed.ncbi.nlm.nih.gov/33989904/
https://pubmed.ncbi.nlm.nih.gov/33989904/
https://www.selleckchem.com/products/cct128930.html
https://www.selleckchem.com/products/cct128930.html
https://www.selleckchem.com/products/cct128930.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11096667/
https://www.selleckchem.com/products/cct128930.html
https://www.selleckchem.com/products/cct128930.html
https://www.selleckchem.com/products/cct128930.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathways and Experimental Workflows
CCT128930-Induced DNA Damage Response Pathway
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Cell Preparation

1. Seed cells on coverslips

Y

2. Treat with CCT128930

\4

3. Fix with 4% PFA

Y

4. Permeabilize with Triton X-100

Immungstaining

5. Block with BSA

Y

6. Incubate with anti-yH2AX Ab (1°)

A

7. Wash with PBST

Y

8. Incubate with fluorescent Ab (2°)

A

9. Wash with PBST

Imaging

v

10. Counterstain with DAPI

Y

11. Mount on slides

\4

12. Acquire images (Fluorescence Microscope)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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